(4R)-5-(dimethylamino)-4-hydroxypentanoic acid
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Overview
Description
(4R)-5-(dimethylamino)-4-hydroxypentanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a hydroxyl group and a dimethylamino group attached to a pentanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5-(dimethylamino)-4-hydroxypentanoic acid typically involves the selective functionalization of a pentanoic acid derivative. One common method is the diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method ensures high yield and purity of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of high-pressure reactors and continuous flow systems to optimize reaction conditions and maximize yield. The process may also involve the use of novel intermediates and salts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4R)-5-(dimethylamino)-4-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
(4R)-5-(dimethylamino)-4-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (4R)-5-(dimethylamino)-4-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a hydroxyl group and exhibit similar biological activities.
3 (5)-Substituted Pyrazoles: These compounds have a similar structural motif and are used in medicinal chemistry.
1,3-Dicyano-2,4,5,6-tetrakis (diphenylamino)-benzene: This compound features a diphenylamino group and is used in photocatalytic transformations.
Uniqueness
(4R)-5-(dimethylamino)-4-hydroxypentanoic acid is unique due to its specific chiral configuration and the presence of both a hydroxyl and a dimethylamino group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
714910-19-7 |
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Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(4R)-5-(dimethylamino)-4-hydroxypentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-8(2)5-6(9)3-4-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
HTZQQLIIMJORMR-ZCFIWIBFSA-N |
Isomeric SMILES |
CN(C)C[C@@H](CCC(=O)O)O |
Canonical SMILES |
CN(C)CC(CCC(=O)O)O |
Origin of Product |
United States |
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